2-methyl-5-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-methyl-5-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under acidic or basic conditions For example, the reaction between a thioamide and an α-haloketone can yield the thiazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-phenylthiazole: Similar structure but lacks the additional thiazole ring and carboxamide group.
5-phenyl-1,3-thiazole-4-carboxamide: Similar but lacks the methyl group and the second thiazole ring.
Uniqueness
2-methyl-5-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is unique due to its dual thiazole rings and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11N3OS2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H11N3OS2/c1-9-16-11(13(18)17-14-15-7-8-19-14)12(20-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17,18) |
InChI Key |
LNHSUQLBGRNPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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